molecular formula C18H8ClF6N3 B2742134 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile CAS No. 339104-13-1

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile

Cat. No.: B2742134
CAS No.: 339104-13-1
M. Wt: 415.72
InChI Key: MEUVBYOWCXHDLY-UHFFFAOYSA-N
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Description

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a naphthyridine core substituted with trifluoromethyl groups and a chlorophenyl acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide under specific conditions.

    Attachment of the Chlorophenyl Acetonitrile Moiety: This step involves a nucleophilic substitution reaction where the chlorophenyl acetonitrile group is attached to the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the trifluoromethyl and chlorophenyl groups, which enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
  • 2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile

Uniqueness

Compared to similar compounds, 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile exhibits unique properties due to the presence of the chlorophenyl group, which influences its reactivity and binding characteristics. This makes it particularly valuable in applications requiring high specificity and potency .

Biological Activity

The compound 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile (CAS No. 320417-55-8) is a naphthyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C18H8ClF6N3
  • Molecular Weight : 415.72 g/mol
  • Structural Features : The compound features a naphthyridine core substituted with trifluoromethyl groups and a chlorophenyl acetonitrile moiety, which may enhance its lipophilicity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are of particular interest in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain. In vitro assays demonstrated that related compounds exhibit significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . Urease inhibitors are also noteworthy for their potential in treating urinary tract infections by preventing urea hydrolysis in bacteria.

Anticancer Activity

Naphthyridine derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Research indicates that the trifluoromethyl substituents may enhance the compound's potency by affecting its interaction with cellular targets .

Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of naphthyridine derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The findings revealed that certain derivatives demonstrated strong antibacterial effects with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Salmonella typhi

Study 2: Enzyme Inhibition

Another significant study focused on the enzyme inhibition properties of naphthyridine derivatives. The results highlighted the potential of these compounds as dual-action agents targeting both AChE and urease:

CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound D2.141.21
Compound E0.630.63

These results underscore the versatility of naphthyridine derivatives as pharmacological agents.

Properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUVBYOWCXHDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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